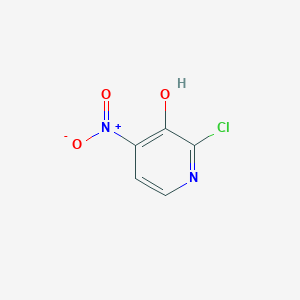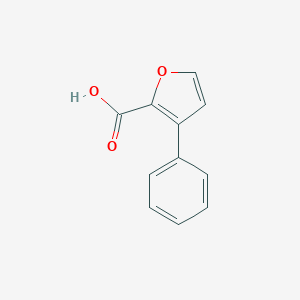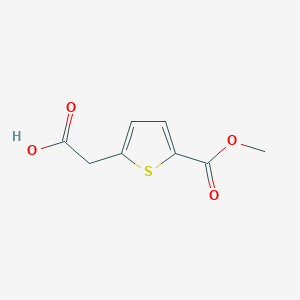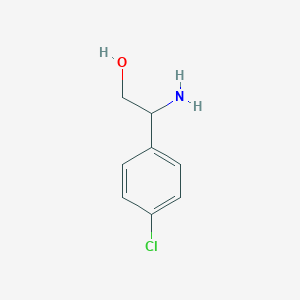
2-Amino-2-(4-chlorophenyl)ethanol
Overview
Description
2-Amino-2-(4-chlorophenyl)ethanol is a chemical compound with the molecular formula C8H10ClNO . It is also known by other names such as Benzeneethanol, beta-amino-4-chloro-, and (S)-b-Amino-4-chloro-benzeneethanol .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-2-(4-chlorophenyl)ethanol has been reported in the literature. For instance, polymers containing azo and ether groups were synthesized by oxidative polycondensation in an aqueous alkaline medium by NaOCI oxidants . The azo dye monomers that were polymerized were synthesized by diazotization of 2-amino-4-chlorophenyl phenyl ether and coupling reaction with 2,7-dihydroxynaphthalene and 1,3-benzenediol .Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-chlorophenyl)ethanol consists of a benzene ring substituted with a chlorine atom and an ethanolamine group . The compound has a molecular weight of 171.62 g/mol .Physical And Chemical Properties Analysis
2-Amino-2-(4-chlorophenyl)ethanol has a molecular weight of 171.62 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis of Capsaicin Analogs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-1-(4-chlorophenyl)ethanol” is used as a synthetic intermediate in the synthesis of capsaicin analogs . Capsaicin analogs are compounds that mimic the structure and function of capsaicin, a compound found in chili peppers that is known for its analgesic (pain-relieving) properties .
- Methods of Application : The specific methods of synthesis would depend on the particular capsaicin analog being synthesized. Unfortunately, the exact procedures and technical details are not provided .
- Results or Outcomes : The synthesized capsaicin analogs exhibit potential analgesic activity .
Synthesis of Imidazolyl Arylamides
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-1-(4-chlorophenyl)ethanol” is also used as a reagent in the synthesis of imidazolyl arylamides . Imidazolyl arylamides are a class of compounds that have been studied as inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D .
- Methods of Application : The specific methods of synthesis would depend on the particular imidazolyl arylamide being synthesized. Unfortunately, the exact procedures and technical details are not provided .
- Results or Outcomes : The synthesized imidazolyl arylamides can act as inhibitors of CYP24A1 .
Synthesis of Antimicrobial Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-4-(4-chlorophenyl)-1,3-thiazole” was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . The synthesized compounds were screened for their in vitro preliminary antimicrobial activity .
- Methods of Application : The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea, which upon treatment with 2,4-dinitrophenyl hydrazine by conventional method, afforded the final compound .
- Results or Outcomes : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
Synthesis of Indole Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-2-(4-chlorophenyl)ethanol” is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of synthesis would depend on the particular indole derivative being synthesized. Unfortunately, the exact procedures and technical details are not provided .
- Results or Outcomes : The synthesized indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of 2-Aminothiazole Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-2-(4-chlorophenyl)ethanol” is used in the synthesis of 2-aminothiazole derivatives . These derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
- Methods of Application : The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea, which upon treatment with 2,4-dinitrophenyl hydrazine by conventional method, afforded the final compound .
- Results or Outcomes : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
Synthesis of 2-Amino-4H-chromenes
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “2-Amino-2-(4-chlorophenyl)ethanol” is used in the synthesis of 2-amino-4H-chromenes . 2-Amino-4H-chromenes as one of the most well-known chromene derivatives have attracted much attention for its medicinal and biological activities, such as antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
- Methods of Application : The specific methods of synthesis would depend on the particular 2-amino-4H-chromene being synthesized. Unfortunately, the exact procedures and technical details are not provided .
- Results or Outcomes : The synthesized 2-amino-4H-chromenes have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564731 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chlorophenyl)ethanol | |
CAS RN |
179811-64-4 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
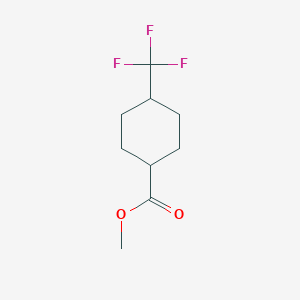
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
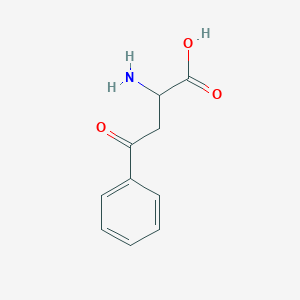
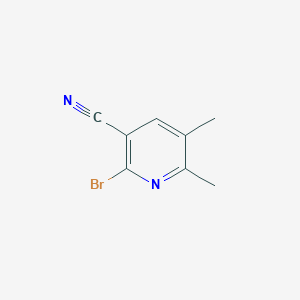
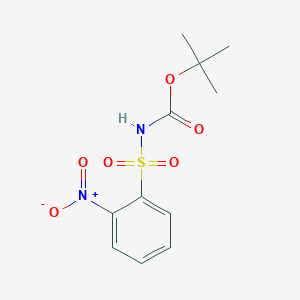
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
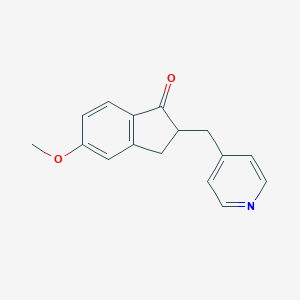
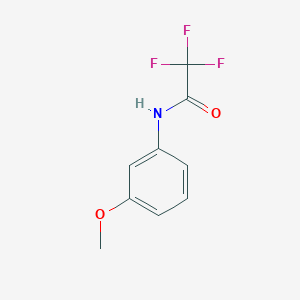
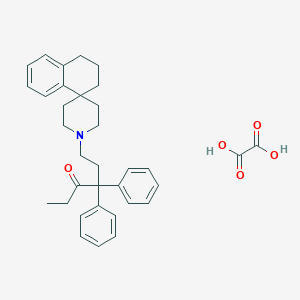
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
